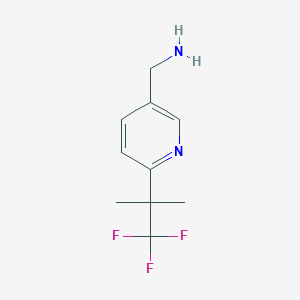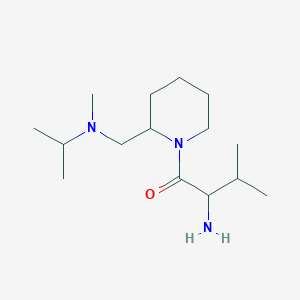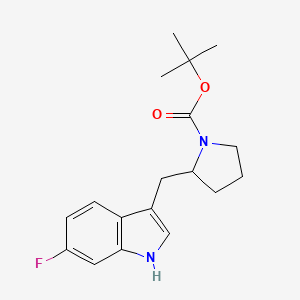![molecular formula C14H18F3NO3 B14794278 tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl group and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl tert-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This intermediate can then be further reacted with tert-butyl carbamate under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in the synthesis of new drugs .
Industry: In industrial applications, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}ethyl)carbamate
- tert-butyl (4-ethynylphenyl)carbamate
- tert-butyl 4-hydroxyphenethylcarbamate
Uniqueness: tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and bioavailability, making it particularly valuable in pharmaceutical applications .
Propriétés
Formule moléculaire |
C14H18F3NO3 |
|---|---|
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19) |
Clé InChI |
CYXYDKSECKOTHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



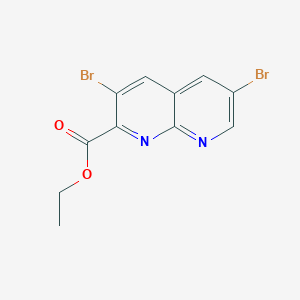
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
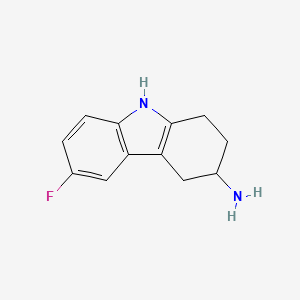
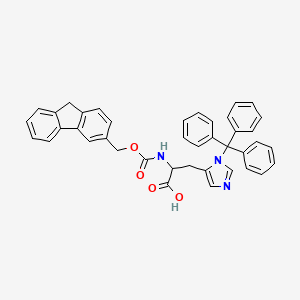
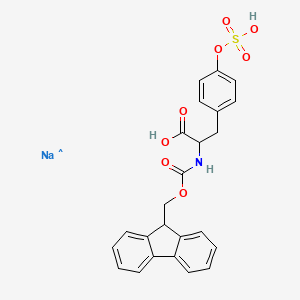
![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)

